1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorenylmethyl group attached to a pyrrolidine ring, which is further substituted with hydroxyl and carboxylate groups. It is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced via a nucleophilic substitution reaction using (9H-fluoren-9-yl)methyl chloride as the reagent.
Hydroxylation and Carboxylation: The hydroxyl and carboxylate groups are introduced through selective oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The fluorenylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-((9H-Fluoren-9-yl)methoxy)carbonyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4S)-1-((9H-Fluoren-9-yl)methoxy)carbonyl-4-fluoropyrrolidine-2-carboxylic acid
- (2S,3S)-1-((9H-Fluoren-9-yl)methoxy)carbonyl-3-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19-/m1/s1 |
InChI Key |
AWCMBJJPVSUPSS-BFUOFWGJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.